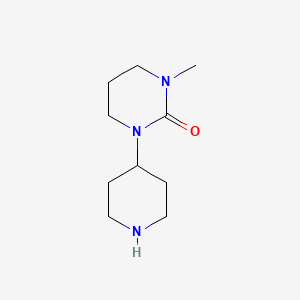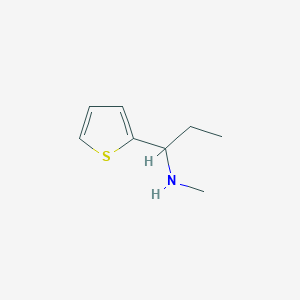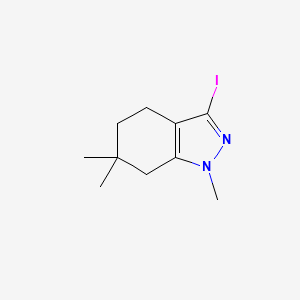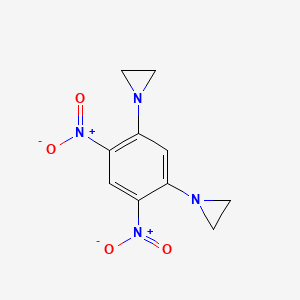
N,N-bis(2-bromoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-bromoethyl)benzamide is an organic compound with the molecular formula C11H13Br2NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two 2-bromoethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-bis(2-bromoethyl)benzamide can be synthesized through the reaction of benzamide with 2-bromoethylamine hydrobromide in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-bromoethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of N,N-bis(2-bromoethyl)benzoic acid.
Reduction: Formation of N,N-bis(2-bromoethyl)benzylamine.
Scientific Research Applications
N,N-bis(2-bromoethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-bis(2-bromoethyl)benzamide involves its ability to interact with nucleophiles due to the presence of reactive bromine atoms. These interactions can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-bromoethyl)benzamide: A related compound with one 2-bromoethyl group instead of two.
N,N-bis(2-chloroethyl)benzamide: Similar structure but with chlorine atoms instead of bromine.
N,N-bis(2-iodoethyl)benzamide: Similar structure but with iodine atoms instead of bromine.
Uniqueness: N,N-bis(2-bromoethyl)benzamide is unique due to the presence of two bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic and medicinal applications .
Properties
CAS No. |
91335-65-8 |
|---|---|
Molecular Formula |
C11H13Br2NO |
Molecular Weight |
335.03 g/mol |
IUPAC Name |
N,N-bis(2-bromoethyl)benzamide |
InChI |
InChI=1S/C11H13Br2NO/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
CXOJZJCGSKPJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


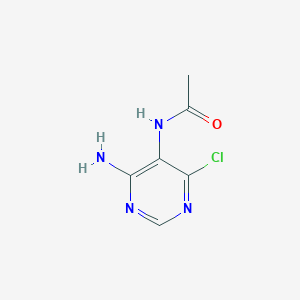

![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)

